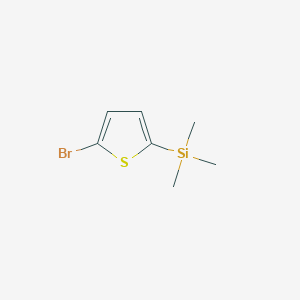

(5-bromothiophen-2-yl)trimethylsilane

Description

The exact mass of the compound 2-Bromo-5-(trimethylsilyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLYRDOGOXBECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527001 | |

| Record name | (5-Bromothiophen-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18246-28-1 | |

| Record name | (5-Bromothiophen-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-bromothiophen-2-yl)trimethylsilane for Researchers and Drug Development Professionals

CAS Number: 18246-28-1

This technical guide provides a comprehensive overview of (5-bromothiophen-2-yl)trimethylsilane, a versatile building block in organic synthesis, with a particular focus on its applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 18246-28-1 |

| Molecular Formula | C₇H₁₁BrSSi |

| Molecular Weight | 235.22 g/mol |

| Synonyms | 2-Bromo-5-(trimethylsilyl)thiophene |

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the presence of both a bromo and a trimethylsilyl group on the thiophene ring, allowing for selective and sequential cross-coupling reactions. Thiophene derivatives are of significant interest in medicinal chemistry and materials science. In the pharmaceutical industry, the thiophene nucleus is a common scaffold in various drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

In the realm of organic electronics, thiophene-based oligomers and polymers are extensively studied for their semiconducting properties, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The controlled synthesis of these materials often relies on cross-coupling reactions of functionalized thiophene monomers like this compound.

Key Synthetic Utility: The Stille Cross-Coupling Reaction

A primary application of this compound is its use in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[4][5] The trimethylsilyl group in this compound can be readily converted to a stannyl group, or the bromo group can act as the halide partner in the coupling.

The general mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Below is a general experimental protocol for a Stille cross-coupling reaction, which can be adapted for use with this compound or its derivatives.

General Protocol for Stille Cross-Coupling

Materials:

-

Aryl halide (e.g., this compound) (1.0 mmol)

-

Organostannane reagent (1.1 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Optional: Ligand (e.g., P(o-tol)₃), Additive (e.g., CuI, LiCl)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of (5-bromothiophen-2-yl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of (5-bromothiophen-2-yl)trimethylsilane, a key intermediate in the development of pharmaceuticals and organic electronic materials. The synthesis primarily involves the regioselective monolithiation of 2,5-dibromothiophene, followed by quenching with an electrophilic silylating agent. This guide details the experimental protocol, presents key quantitative data, and outlines the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step, one-pot procedure. The process begins with the regioselective lithium-halogen exchange of 2,5-dibromothiophene using n-butyllithium at low temperatures. This is followed by the introduction of a trimethylsilyl group via reaction with trimethylsilyl chloride.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Data |

| Molecular Formula | C₇H₁₁BrSSi |

| Molecular Weight | 235.21 g/mol |

| Typical Yield | 70-85% |

| ¹H NMR (CDCl₃) | δ 7.05 (d, J=3.6 Hz, 1H), 6.95 (d, J=3.6 Hz, 1H), 0.30 (s, 9H) ppm |

| ¹³C NMR (CDCl₃) | δ 143.5, 135.0, 129.9, 115.8, -0.1 ppm |

| Mass Spec. (EI) | m/z (%): 236/234 (M⁺, 100/98), 221/219 ([M-CH₃]⁺, 80/78) |

Experimental Protocol

This protocol details the synthesis of this compound from 2,5-dibromothiophene.

Materials and Equipment:

-

2,5-Dibromothiophene (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Trimethylsilyl chloride (TMSCl) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Vacuum distillation or flash column chromatography setup

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene (1.0 eq) to a dry round-bottom flask equipped with a magnetic stirrer. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Silylation: While maintaining the temperature at -78 °C, add trimethylsilyl chloride (1.1 eq) dropwise to the reaction mixture. After the addition is complete, continue stirring at -78 °C for an additional hour.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using hexane as the eluent) to afford this compound as a colorless to pale yellow oil.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Trimethylsilyl chloride is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

An In-depth Technical Guide to (5-bromothiophen-2-yl)trimethylsilane: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-bromothiophen-2-yl)trimethylsilane is a key organosilicon intermediate in organic synthesis, particularly valued for its role as a versatile building block in the construction of complex organic electronic materials and potentially in the synthesis of pharmaceutical compounds. Its unique structure, combining a reactive bromine atom and a stable trimethylsilyl group on a thiophene core, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent application in palladium-catalyzed cross-coupling reactions, and a discussion of its relevance in modern materials science and drug discovery.

Core Compound Properties

This compound, with the empirical formula C₇H₁₁BrSSi, is a valuable reagent in organic chemistry. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 235.22 g/mol | [1] |

| Molecular Formula | C₇H₁₁BrSSi | [1] |

| CAS Number | 18246-28-1 | [1] |

| Purity | Typically ≥98% | [1] |

Further physical properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of 2,5-dibromothiophene. This process involves a selective metal-halogen exchange followed by quenching with an electrophilic silicon source.

Experimental Protocol: Synthesis via Lithiation

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with 2,5-dibromothiophene and anhydrous diethyl ether or THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

One equivalent of n-butyllithium solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at this temperature for an additional hour to ensure complete monolithiation.

-

Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow liquid.

Synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are foundational in the synthesis of π-conjugated systems for organic electronics and other advanced materials. The trimethylsilyl group can be retained during the initial coupling at the bromide position and can be later converted to other functional groups or used in a subsequent coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

-

A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)), often with the addition of water

Procedure:

-

To a Schlenk flask are added this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (if required), and the base (2-3 equivalents).

-

The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated to a temperature typically between 80-110 °C and stirred vigorously for 8-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-5-(trimethylsilyl)thiophene.

Suzuki-Miyaura coupling workflow.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond between an organohalide and an organostannane (organotin) compound, catalyzed by palladium.

Materials:

-

This compound

-

Tributyl(phenyl)stannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Additive such as copper(I) iodide (CuI) or lithium chloride (LiCl)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the palladium catalyst (1-5 mol%) is added.

-

The flask is evacuated and backfilled with argon or nitrogen.

-

Anhydrous, degassed solvent is added via syringe, followed by this compound (1 equivalent) and tributyl(phenyl)stannane (1.0-1.2 equivalents).

-

The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate.

-

To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour.

-

The resulting precipitate is filtered through a pad of Celite®.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield 2-phenyl-5-(trimethylsilyl)thiophene.

Catalytic cycle of the Stille coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of tailored organic molecules for a variety of applications, most notably in the field of organic electronics. The experimental protocols provided herein offer a guide for its synthesis and subsequent functionalization, underscoring its importance for researchers and scientists in both academic and industrial settings. As the demand for novel conjugated materials and complex molecular architectures grows, the strategic use of intermediates like this compound will continue to be a cornerstone of innovation.

References

Spectroscopic and Synthetic Profile of (5-bromothiophen-2-yl)trimethylsilane: A Technical Guide

For Immediate Release:

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the organosilicon compound, (5-bromothiophen-2-yl)trimethylsilane. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who utilize thiophene-based building blocks in their synthetic endeavors.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₁₁BrSSi. The structure features a thiophene ring substituted with a bromine atom at the 5-position and a trimethylsilyl group at the 2-position.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the thiophene ring and the trimethylsilyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-3 | 6.95 | d | 3.7 | CDCl₃ |

| H-4 | 7.10 | d | 3.7 | CDCl₃ |

| Si(CH₃)₃ | 0.28 | s | - | CDCl₃ |

Table 1: ¹H NMR Data for this compound.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify characteristic functional group vibrations within the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, Si-CH₃): ~2960-2850 cm⁻¹

-

C=C stretching (thiophene ring): ~1550-1400 cm⁻¹

-

Si-C stretching: ~1250 cm⁻¹ and ~840 cm⁻¹ (characteristic for trimethylsilyl group)

-

C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 233.9534 g/mol for the major isotopes (⁷⁹Br). The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

The synthesis of this compound can be achieved through the silylation of a suitable bromothiophene precursor. A representative experimental protocol is outlined below.

Synthesis of this compound

This procedure involves the lithiation of 2,5-dibromothiophene followed by quenching with chlorotrimethylsilane.

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium (1.0 equivalent) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation to yield this compound.[1]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Conceptual Workflow for Synthesis and Characterization

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-bromothiophen-2-yl)trimethylsilane

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-bromothiophen-2-yl)trimethylsilane. The information is intended for researchers, scientists, and professionals in drug development who utilize silylated thiophenes as versatile building blocks in organic synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals for the thiophene ring protons and a sharp singlet for the trimethylsilyl (TMS) group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which indicate the interaction between neighboring protons, are given in Hertz (Hz).

The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-4 | 6.95 | Doublet (d) | 3.7 | 1H |

| Thiophene H-3 | 7.10 | Doublet (d) | 3.7 | 1H |

| Si(CH₃)₃ Protons | 0.28 | Singlet (s) | - | 9H |

The two protons on the thiophene ring (H-3 and H-4) appear as distinct doublets due to coupling with each other. The trimethylsilyl group's nine equivalent protons produce a strong singlet signal in the upfield region of the spectrum, which is characteristic of silicon-bound methyl groups.[1]

Experimental Protocol for NMR Characterization

The following is a representative protocol for the synthesis and subsequent ¹H NMR analysis of this compound.

1. Synthesis of 2-Bromo-5-(trimethylsilyl)thiophene:

-

A solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere, such as argon or nitrogen.[1]

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise, and the reaction is stirred at low temperature.

-

Chlorotrimethylsilane (TMSCl) is then added to the reaction mixture.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel or by distillation to yield 2-bromo-5-(trimethylsilyl)thiophene.[1]

2. NMR Sample Preparation and Data Acquisition:

-

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1]

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent, such as CDCl₃, in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard for ¹H NMR, with its chemical shift defined as 0.00 ppm.[1]

-

Data Acquisition: Standard pulse sequences are used for ¹H NMR. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.[1]

Visualization of Molecular Structure and Proton Coupling

The following diagram illustrates the molecular structure of this compound and the through-bond coupling interaction between the adjacent protons on the thiophene ring.

Caption: Molecular structure and ¹H-¹H coupling.

References

An In-depth Technical Guide to the 13C NMR Analysis of Silylated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of silylated thiophenes. Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, and the introduction of silyl groups can significantly modify their electronic properties and reactivity. 13C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these important compounds. This document outlines the key principles, experimental protocols, and data analysis techniques for the 13C NMR analysis of silylated thiophenes.

Introduction to 13C NMR of Thiophene Derivatives

The 13C NMR chemical shifts of thiophene carbons are sensitive to the electronic environment within the aromatic ring. The carbon atoms in the thiophene ring typically resonate in the aromatic region of the 13C NMR spectrum, generally between δ 120 and 150 ppm. The introduction of substituents, such as silyl groups, can cause significant shifts in the resonance of the carbon atoms, providing valuable information about the substitution pattern and the electronic effects of the silyl group.

The electronegativity and steric bulk of the silyl substituent, as well as the nature of the alkyl or aryl groups attached to the silicon atom, all influence the 13C chemical shifts of the thiophene ring carbons. Generally, the carbon atom directly attached to the silicon (ipso-carbon) experiences a downfield shift, while the other ring carbons can be either shielded or deshielded depending on the position of substitution and the electronic nature of the silyl group.

Experimental Protocols for 13C NMR Analysis

The acquisition of high-quality 13C NMR spectra for silylated thiophenes requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific instruments and samples.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as column chromatography, distillation, or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the silylated thiophene derivative. Common solvents for non-polar to moderately polar organic compounds include deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), and deuterated acetone ((CD₃)₂CO). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare the sample solution at a concentration typically ranging from 10 to 50 mg/mL. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the compound.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the chemical shift scale.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon atom.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of chemical shifts for the silylated thiophene, typically from 0 to 200 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 256 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Temperature: Most spectra are acquired at room temperature (around 298 K).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Quantitative 13C NMR Data of Silylated Thiophenes

The following tables summarize the available 13C NMR data for some silylated thiophene derivatives. The data is presented to facilitate comparison and understanding of the substituent effects of different silyl groups on the thiophene ring.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Silylated Thiophene Derivatives in CDCl₃

| Compound | C2 | C3 | C4 | C5 | Silyl Group Carbons | Reference |

| 3-Iodo-2-(pentamethyldisilanyl)thiophene | 139.3 | 86.4 | 138.1 | 131.5 | -1.4 (SiMe₃), -2.6 (SiMe₂) | [1] |

| 4-(tert-Butylethynyl)-6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 160.8 | 162.4 | 125.2 | 125.8 | 0.8 (SiMe₃), -4.1 (SiMe₂) | [1] |

| 4-(Phenylethynyl)-6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 142.7 | 132.5 | 129.3 | 128.6 | -1.9 (SiMe₃), -3.1 (SiMe₂) | [1] |

Note: The numbering of the thiophene ring carbons follows standard IUPAC nomenclature.

Visualization of Concepts and Workflows

Diagrams created using the DOT language are provided below to illustrate key concepts and workflows in the 13C NMR analysis of silylated thiophenes.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Influence of silyl groups on thiophene 13C shifts.

Conclusion

13C NMR spectroscopy is a powerful and essential technique for the structural characterization of silylated thiophenes. By carefully preparing samples and optimizing NMR acquisition parameters, high-quality spectra can be obtained. The analysis of the 13C chemical shifts provides detailed insights into the substitution pattern and the electronic effects of the silyl groups on the thiophene ring. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science working with this important class of compounds. Further research to build a more comprehensive database of 13C NMR data for a wider variety of silylated thiophenes is encouraged to further aid in the rapid and accurate characterization of these molecules.

References

Mass Spectrometry of (5-bromothiophen-2-yl)trimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of (5-bromothiophen-2-yl)trimethylsilane, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of a public experimental mass spectrum for this specific molecule, this guide presents a predicted electron ionization (EI) mass spectrum, including its major fragment ions and their proposed fragmentation pathways. The information is compiled from established fragmentation patterns of trimethylsilyl (TMS) derivatives and brominated aromatic compounds.

Predicted Mass Spectrum and Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the trimethylsilyl group and fragmentation of the bromothiophene ring. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (M and M+2).

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Chemical Formula | Relative Abundance |

| 234 | 236 | [M]⁺• (Molecular Ion) | [C₇H₁₁BrSSi]⁺• | Moderate |

| 219 | 221 | [M - CH₃]⁺ | [C₆H₈BrSSi]⁺ | High |

| 155 | 155 | [M - Br]⁺ | [C₇H₁₁SSi]⁺ | Moderate |

| 140 | 140 | [M - Br - CH₃]⁺ | [C₆H₈SSi]⁺ | Low |

| 73 | 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | High (Base Peak) |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragment ions. The major fragmentation pathways are depicted in the following diagram.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation events include:

-

Loss of a Methyl Radical ([M - CH₃]⁺): The most common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable silicenium ion. This results in the intense peak at m/z 219/221.

-

Cleavage of the Bromine Atom ([M - Br]⁺): The carbon-bromine bond can undergo homolytic cleavage, leading to the loss of a bromine radical (•Br) and the formation of the ion at m/z 155.

-

Formation of the Trimethylsilyl Cation ([Si(CH₃)₃]⁺): Cleavage of the bond between the thiophene ring and the silicon atom results in the formation of the highly stable trimethylsilyl cation at m/z 73, which is often the base peak in the spectrum of TMS-containing compounds.

-

Sequential Fragmentation: The ion at m/z 155 can further lose a methyl radical to form the fragment at m/z 140.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general experimental protocol for the analysis of this compound using GC-MS. Optimization of these parameters may be necessary for specific instrumentation and analytical goals.

Table 2: Suggested GC-MS Experimental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sample concentration |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50 - 300 amu |

| Scan Rate | 2 scans/sec |

| Sample Preparation | |

| Solvent | Dichloromethane or Hexane |

| Concentration | 10-100 µg/mL |

Experimental Workflow:

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers and scientists can utilize this information for compound identification, structural elucidation, and method development in their respective fields.

Stability and Storage of (5-bromothiophen-2-yl)trimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for (5-bromothiophen-2-yl)trimethylsilane, a versatile intermediate in organic synthesis, particularly in the development of novel therapeutics and functional materials. Understanding the stability profile of this compound is critical for ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety.

Chemical Properties and Intrinsic Stability

This compound is a silylated heterocyclic compound. The trimethylsilyl (TMS) group, while imparting useful reactivity, is also the primary determinant of the molecule's instability, particularly its susceptibility to hydrolysis. The thiophene ring itself is relatively stable, but the C-Si bond is prone to cleavage under certain conditions.

Factors Influencing Stability

The stability of this compound is influenced by several external factors. Proper control of these factors is paramount for maintaining the compound's purity and reactivity.

| Factor | Influence on Stability | Recommended Handling Procedures |

| Moisture/Humidity | High | The C-Si bond is susceptible to hydrolysis, leading to the formation of 2-bromothiophene and trimethylsilanol. This can occur with ambient moisture. Handle under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and glassware. |

| pH | High (Acidic or Basic) | Hydrolysis of the trimethylsilyl group is catalyzed by both acids and bases. Avoid contact with acidic and basic solutions unless part of a planned reaction. Use neutral conditions for storage and handling. |

| Temperature | Moderate | Elevated temperatures can promote thermal decomposition. While specific data is unavailable, substituted thiophenes can decompose at higher temperatures.[1] Store at recommended low temperatures. Avoid unnecessary exposure to heat. |

| Light | Low to Moderate | While no specific photolability data is available, related organobromine and organosilicon compounds can be sensitive to light. Store in amber vials or in the dark to prevent potential photodegradation. |

| Oxygen/Air | Low | While the primary concern is moisture, prolonged exposure to air can lead to slow oxidation of the thiophene ring or other side reactions. Handle under an inert atmosphere. Keep containers tightly sealed. |

| Incompatible Materials | High | Strong oxidizing agents can react with the thiophene ring. Strong acids and bases will cleave the C-Si bond. Store away from strong oxidizing agents, acids, and bases. |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and minimizes potential oxidation. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture, air, and light. |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety.[2] |

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available laboratory equipment and specific experimental needs.

Objective: To determine the rate of degradation of this compound under controlled conditions of temperature, humidity, and light exposure.

Materials:

-

This compound

-

Anhydrous solvents (e.g., acetonitrile, hexane)

-

Internal standard (e.g., dodecane or other inert, non-volatile compound)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

GC-MS and/or ¹H NMR spectrometer

-

Autosampler vials with inert caps

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Add a known concentration of an internal standard to the stock solution. The internal standard should be stable under the test conditions and chromatographically resolved from the analyte and its expected degradation products.

-

-

Stress Conditions:

-

Hydrolytic Stability:

-

Dispense aliquots of the stock solution into several vials.

-

Add a controlled amount of water (e.g., to achieve 50% relative humidity in the headspace or a specific water concentration in the solvent).

-

Store vials at a constant temperature (e.g., 25°C and 40°C).

-

-

Thermal Stability:

-

Dispense aliquots of the stock solution into several vials.

-

Store vials at elevated temperatures (e.g., 40°C, 60°C) in the dark.

-

-

Photostability:

-

Dispense aliquots of the stock solution into photostable and photo-transparent vials.

-

Expose the photo-transparent vials to a controlled light source as per ICH Q1B guidelines. Keep the photostable vials in the dark as controls.

-

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

-

Analysis:

-

GC-MS:

-

Inject an aliquot of the sample into the GC-MS.

-

Monitor the peak area of this compound relative to the internal standard.

-

Identify potential degradation products by their mass spectra. A likely degradation product is 2-bromothiophene.

-

-

¹H NMR:

-

Acquire a ¹H NMR spectrum of the sample.

-

Monitor the disappearance of characteristic peaks of the starting material (e.g., the trimethylsilyl protons) and the appearance of new peaks corresponding to degradation products.

-

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and quantify the major degradation products.

-

Visualizations

Caption: Key factors leading to the degradation of this compound.

Caption: Logical workflow for the proper handling and storage of the compound.

References

The Trimethylsilyl Group on a Thiophene Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trimethylsilyl (TMS) group onto a thiophene ring is a powerful and versatile strategy in modern organic synthesis. This seemingly simple functionalization dramatically alters the reactivity of the thiophene core, enabling a wide array of selective transformations that are otherwise difficult to achieve. The TMS group can act as a protecting group, a bulky directing group, a placeholder for subsequent functionalization, and a facilitator of cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the trimethylsilyl group on a thiophene ring, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors. Thiophene derivatives are of significant interest in medicinal chemistry and materials science, and the strategic use of silyl groups is key to unlocking novel molecular architectures.[1][2]

Desilylation: The Reversible Removal of the TMS Group

One of the most fundamental and useful reactions of trimethylsilyl-substituted thiophenes is desilylation, the cleavage of the C-Si bond. This reaction is often employed to unmask a reactive site on the thiophene ring after the TMS group has served its purpose as a directing or protecting group. Desilylation can be achieved under various conditions, primarily through protodesilylation or fluoride-mediated cleavage.

Protodesilylation (Acid-Catalyzed)

Protodesilylation involves the replacement of the TMS group with a proton, typically in the presence of an acid. This reaction is a classic example of an electrophilic aromatic substitution, where the proton acts as the electrophile. The TMS group is particularly susceptible to this reaction due to the stabilization of the carbocation intermediate by the silicon atom, a phenomenon known as the beta-silicon effect.[3]

Mechanism of Protodesilylation:

The reaction proceeds through a Wheland intermediate, where the proton adds to the carbon bearing the TMS group (ipso-attack). This intermediate is stabilized by the delocalization of the positive charge across the thiophene ring and by hyperconjugation with the C-Si bond. Subsequent collapse of this intermediate, with the loss of the silyl group, restores aromaticity.

Caption: Mechanism of Acid-Catalyzed Protodesilylation.

Fluoride-Mediated Desilylation

Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond. This property is exploited for the efficient cleavage of C-Si bonds under mild conditions. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for this transformation. This method is particularly useful when acidic conditions are not tolerated by other functional groups in the molecule.

Mechanism of Fluoride-Mediated Desilylation:

The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, with the C-Si bond cleaving to generate a thienyl anion and fluorotrimethylsilane. The thienyl anion is subsequently protonated by a proton source in the reaction mixture, such as the solvent or an added alcohol.

Caption: Mechanism of Fluoride-Mediated Desilylation.

Table 1: Quantitative Data for Desilylation of 2-Trimethylsilylthiophene

| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HCl (aq) | THF | Room Temp. | 1 | >95 | Generic Protocol |

| TBAF (1.1 eq) | THF | Room Temp. | 0.5 | >95 | Generic Protocol |

| KOTMS | DMSO | Room Temp. | 0.5 | High | [4] |

Experimental Protocol: Protodesilylation of 2-Trimethylsilylthiophene

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-trimethylsilylthiophene (1.0 mmol, 1.0 eq).

-

Solvent Addition: Add tetrahydrofuran (THF, 5 mL).

-

Reagent Addition: Add 1M hydrochloric acid (HCl, 2.0 mL) dropwise to the stirring solution.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, add diethyl ether (10 mL) and water (10 mL). Separate the organic layer, and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford thiophene.

Electrophilic Substitution: The TMS Group as a Regiochemical Director

The trimethylsilyl group exerts a significant influence on the regioselectivity of electrophilic aromatic substitution on the thiophene ring. It can act as a blocking group, directing incoming electrophiles to other positions, or it can be replaced by the electrophile in an ipso-substitution.

Halogenation

Halogenation of trimethylsilylthiophenes can proceed either by direct substitution at an unsubstituted position or by ipso-substitution, where the TMS group is replaced by a halogen. The outcome is often dependent on the reaction conditions and the specific halogenating agent used. For instance, bromination of 2-trimethylsilylthiophene with N-bromosuccinimide (NBS) can lead to the formation of 2-bromo-5-trimethylsilylthiophene, demonstrating the directing effect of the silyl group to the vacant α-position.

Table 2: Quantitative Data for Halogenation of Trimethylsilylthiophenes

| Substrate | Reagent(s) | Solvent | Product(s) | Yield (%) | Reference |

| 2-Trimethylsilylthiophene | NBS | Acetonitrile | 2-Bromo-5-trimethylsilylthiophene | 92 | [5] |

| 2-Trimethylsilylthiophene | I₂ / HIO₃ | CCl₄ / H₂O | 2-Iodo-5-trimethylsilylthiophene | 85 | Generic Protocol |

| 3-Trimethylsilylthiophene | NBS | Acetonitrile | 2-Bromo-3-trimethylsilylthiophene | High | [6] |

| 2,5-Dibromothiophene | 1. LDA, 2. TMSCl | THF | 3,5-Dibromo-2-trimethylsilylthiophene | High | [6] |

Experimental Protocol: Bromination of 2-Trimethylsilylthiophene

-

Setup: In a flask protected from light, dissolve 2-trimethylsilylthiophene (1.0 mmol, 1.0 eq) in acetonitrile (5 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 mmol, 1.05 eq) in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield 2-bromo-5-trimethylsilylthiophene.[5]

The Halogen Dance Reaction

In the presence of a strong base, such as lithium diisopropylamide (LDA), halogenated thiophenes can undergo a "halogen dance," where the halogen atom migrates to a thermodynamically more stable position.[6][7][8] The presence of a TMS group can influence the course of this rearrangement. For example, treatment of 2,5-dibromothiophene with LDA followed by quenching with trimethylsilyl chloride results in the formation of 3,5-dibromo-2-trimethylsilylthiophene, indicating a bromine migration from the 2- to the 3-position.[6]

Caption: Conceptual Workflow of the Halogen Dance Reaction.

Cross-Coupling Reactions: A Gateway to Complex Molecules

Trimethylsilylthiophenes are valuable substrates in palladium-catalyzed cross-coupling reactions. While the C-Si bond itself can be activated for coupling, it is more common to first convert the silylated thiophene into a more reactive organometallic reagent or a halide.

Suzuki-Miyaura Coupling

A common strategy involves the bromination of a trimethylsilylthiophene, followed by a Suzuki-Miyaura coupling. The TMS group serves to protect one of the reactive α-positions, allowing for selective functionalization of the other. For example, 2-trimethylsilylthiophene can be brominated at the 5-position, and the resulting 2-bromo-5-trimethylsilylthiophene can then be coupled with a boronic acid.

Table 3: Quantitative Data for Suzuki-Miyaura Coupling of Silylated Thiophenes

| Thiophene Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-5-trimethylsilylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~80-90 | Generic Protocol |

| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76 | [9][10] |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 27-63 | |

| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | Toluene/MeOH | 51 | [11][12] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-trimethylsilylthiophene

-

Setup: To a flame-dried Schlenk flask, add 2-bromo-5-trimethylsilylthiophene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

-

Reaction: Heat the mixture to 90 °C and stir for 12-16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-5-trimethylsilylthiophene.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Other Cross-Coupling Reactions

While Suzuki-Miyaura is the most common, silylated thiophenes can also participate in other cross-coupling reactions such as Stille, Heck, and Negishi couplings, often following a similar strategy of initial halogenation.[13][14][15][16][17][18][19][20]

Conclusion

The trimethylsilyl group is a powerful tool in the arsenal of the synthetic chemist for the functionalization of thiophenes. Its ability to be readily introduced and removed, coupled with its strong directing effects and its utility in facilitating cross-coupling reactions, makes it an indispensable functional group. A thorough understanding of the reactivity of silylated thiophenes, as outlined in this guide, opens the door to the efficient and selective synthesis of a vast array of complex thiophene-containing molecules for applications in drug discovery, materials science, and beyond.

References

- 1. soci.org [soci.org]

- 2. researchgate.net [researchgate.net]

- 3. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. soc.chim.it [soc.chim.it]

- 18. researchgate.net [researchgate.net]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. uwindsor.ca [uwindsor.ca]

A Technical Guide to (5-bromothiophen-2-yl)trimethylsilane for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-bromothiophen-2-yl)trimethylsilane, a versatile building block in organic synthesis. This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application in common cross-coupling reactions, aiding researchers in its effective utilization.

Core Compound Information

This compound , with CAS number 18246-28-1, is a halogenated organosilane compound. Its structure, featuring a brominated thiophene ring functionalized with a trimethylsilyl group, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Chemical Structure:

Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers and are dependent on the requested quantity and purity. Researchers are advised to request quotes from suppliers for the most current pricing information.

| Supplier | CAS Number | Purity | Notes |

| CyclicPharma | 18246-28-1 | ≥ 98% | Catalog Number: SL13332.[1] |

| Fisher Scientific | 18246-28-1 | Not Specified | - |

| Tokyo Chemical Industry (TCI) | 18246-28-1 | >98.0% (GC) | Product Number: B4855. Appears as a colorless to light yellow clear liquid. |

| Hangzhou Leap Chem Co., Ltd. | 18246-28-1 | Not Specified | - |

| ChemicalBook | Not a direct supplier | Not Applicable | Provides aggregated information and links to other suppliers. |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of substituted thiophenes, which are important structural motifs in many pharmaceuticals, agrochemicals, and organic electronic materials. Its primary utility lies in its participation in Stille and Suzuki cross-coupling reactions, where the trimethylsilyl group can be substituted, and the bromo group provides a site for coupling.

Experimental Protocols

The following are generalized experimental protocols for Stille and Suzuki cross-coupling reactions utilizing a substituted bromothiophene. These procedures should be adapted and optimized for specific substrates and reaction conditions.

Stille Cross-Coupling Reaction

The Stille reaction is a versatile method for carbon-carbon bond formation involving the coupling of an organostannane with an organic halide, catalyzed by a palladium complex.

Reaction Principle: The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[2][3]

Generalized Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl stannane (1.1 equivalents), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., CuI).

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is another powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide using a palladium catalyst and a base.[4]

Reaction Principle: The catalytic cycle is similar to the Stille coupling, involving oxidative addition, transmetalation (facilitated by a base), and reductive elimination.[5]

Generalized Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the boronic acid or ester (1.1-1.5 equivalents), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).

-

Reaction Conditions: Heat the mixture with vigorous stirring at a temperature typically ranging from 60 to 110 °C.

-

Monitoring: Follow the reaction's progress using TLC or GC analysis.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Safety Information

This compound should be handled by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for research and development applications. All procedures should be carried out with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (5-bromothiophen-2-yl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (5-bromothiophen-2-yl)trimethylsilane with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly valuable in medicinal chemistry and materials science for the synthesis of functionalized thiophenes, which are key structural motifs in many pharmaceuticals and organic electronic materials. The protocol herein is adapted from established procedures for similar bromothiophene derivatives and provides a reliable starting point for the synthesis of 5-aryl-2-(trimethylsilyl)thiophenes.

Introduction

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. Thiophene-containing molecules are of significant interest in drug discovery and materials science due to their unique electronic properties and their ability to act as bioisosteres for phenyl rings. The trimethylsilyl group on the thiophene ring can serve as a useful handle for further synthetic transformations. This application note details a generalized protocol for the Suzuki coupling of this compound, providing researchers with a robust method to access a diverse range of substituted thiophene derivatives.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of bromothiophene derivatives with arylboronic acids, which can be used as a starting point for the reaction with this compound.

| Parameter | Typical Range/Value | Notes |

| This compound | 1.0 equivalent | Limiting reagent. |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the starting halide. |

| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd(dppf)Cl₂. |

| Ligand (if applicable) | 2 - 10 mol% | Used with catalysts like Pd(OAc)₂. Examples include SPhos and P(t-Bu)₃. |

| Base | 2.0 - 3.0 equivalents | Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. |

| Solvent | - | A mixture of an organic solvent and water is typical, e.g., 1,4-dioxane/H₂O (4:1) or THF/H₂O. |

| Temperature | 80 - 100 °C | The optimal temperature may vary depending on the specific substrates and catalyst system. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Yield | 60 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄])

-

Solvent (e.g., 1,4-Dioxane, anhydrous)

-

Degassed water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or

Application Notes and Protocols: Sonogashira Reaction of (5-bromothiophen-2-yl)trimethylsilane with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The synthesis of alkynylthiophenes is of particular interest as the thiophene motif is a key structural component in numerous biologically active molecules and conductive polymers.

This document provides detailed application notes and protocols for the Sonogashira reaction of (5-bromothiophen-2-yl)trimethylsilane with various terminal alkynes. The trimethylsilyl (TMS) group on the thiophene ring can serve as a useful protecting group or as a handle for further functionalization.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne and the copper(I) co-catalyst. A subsequent transmetalation step, where the acetylide group is transferred to the palladium complex, is followed by reductive elimination to yield the desired alkynylthiophene product and regenerate the active palladium(0) catalyst.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination in the final product.

Experimental Protocols

While specific quantitative data for a wide range of terminal alkynes with this compound is not extensively tabulated in the reviewed literature, the following protocols are based on established methodologies for Sonogashira reactions of bromothiophenes and other aryl bromides. Researchers should consider these as starting points and may need to optimize conditions for their specific terminal alkyne.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a conventional method utilizing a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).

-

Add anhydrous solvent (THF or DMF, 5-10 mL).

-

Add the amine base (Et₃N or DIPA, 2.0-3.0 mmol, 2-3 equiv).

-

Finally, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the stirred solution.

-

The reaction mixture is typically stirred at room temperature or heated to 40-80 °C, depending on the reactivity of the terminal alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-alkynyl-2-(trimethylsilyl)thiophene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products where copper contamination is a concern.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium acetate (Pd(OAc)₂) or other palladium(0) source

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos, SPhos)

-

A suitable base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an amine base like DBU)

-

Anhydrous solvent (e.g., acetonitrile (MeCN), toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-10 mol%).

-

Add the anhydrous solvent (5-10 mL) and stir for a few minutes to allow for the formation of the active catalyst.

-

Add this compound (1.0 mmol, 1.0 equiv) and the base (2.0-3.0 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 60 °C to 120 °C. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1, including solvent removal, extraction, and purification by column chromatography.

Data Presentation

Due to the lack of specific literature detailing a broad substrate scope for the Sonogashira reaction of this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific terminal alkynes. The following table provides a template for recording and comparing experimental results.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 12 | [Record Yield] |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 60 | 8 | [Record Yield] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 24 | [Record Yield] |

| 4 | [Your Alkyne] | [Your Catalyst] | [Your Base] | [Your Solvent] | [Your Temp] | [Your Time] | [Record Yield] |

Visualizations

Sonogashira Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira reaction.

Experimental Workflow

Caption: General experimental workflow for the Sonogashira reaction.

Concluding Remarks

The Sonogashira reaction of this compound with terminal alkynes provides a versatile route to a variety of functionalized thiophenes. The protocols provided herein serve as a solid foundation for developing specific applications. Researchers should note that reaction optimization is often necessary to achieve high yields, particularly with complex or sensitive substrates. The choice between a traditional palladium/copper system and a copper-free protocol will depend on the specific requirements of the target molecule and downstream applications.

References

Application Notes and Protocols for Heck Reaction Conditions for Silylated Bromothiophenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction as applied to silylated bromothiophenes. Due to the specific nature of this substrate class, detailed experimental data is often embedded within broader synthetic studies. This document consolidates established Heck reaction principles with known reactivity patterns of thiophenes and organosilanes to provide a robust starting point for reaction optimization and scale-up.

Introduction